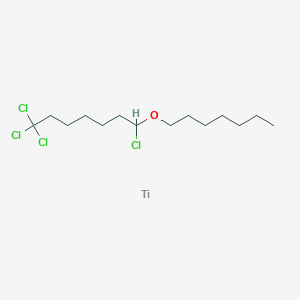![molecular formula C20H25N3O3 B14512931 2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 63014-02-8](/img/structure/B14512931.png)
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate is a chemical compound known for its applications in various fields, including medicine and chemistry. It is an ester derivative of benzoic acid and is structurally related to procaine, a well-known local anesthetic .
Méthodes De Préparation
The synthesis of 2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), oxidizing agents (e.g., hydrogen peroxide for oxidation), and electrophiles (e.g., nitric acid for nitration) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate involves the inhibition of sodium ion channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is similar to that of other local anesthetics, such as lidocaine and procaine .
Comparaison Avec Des Composés Similaires
2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate can be compared to other local anesthetics, such as:
Procaine: Structurally similar, but with a shorter duration of action and less potency.
Lidocaine: More potent and longer-lasting, with a faster onset of action.
Bupivacaine: Known for its prolonged duration of action, making it suitable for long surgical procedures.
The uniqueness of this compound lies in its balanced profile of efficacy and safety, making it a valuable option for various medical and research applications .
Propriétés
Numéro CAS |
63014-02-8 |
|---|---|
Formule moléculaire |
C20H25N3O3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-(phenylcarbamoylamino)benzoate |
InChI |
InChI=1S/C20H25N3O3/c1-3-23(4-2)14-15-26-19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,21,22,25) |
Clé InChI |
QXTBLOXGYKAAAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
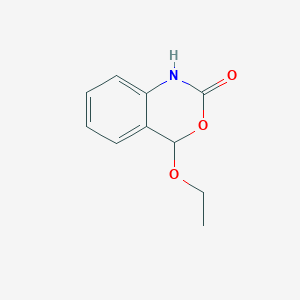



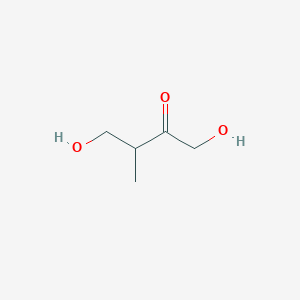
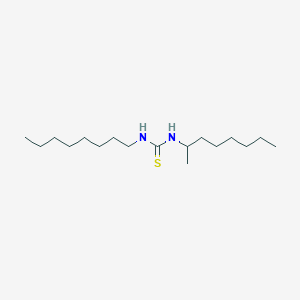
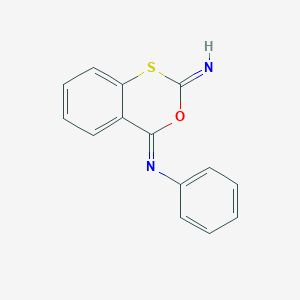
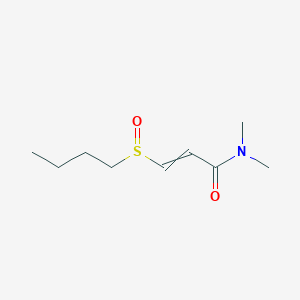
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
methanone](/img/structure/B14512909.png)
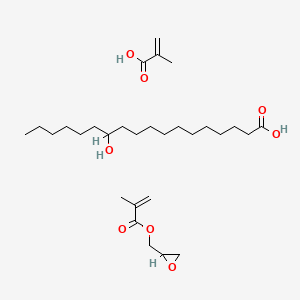
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
